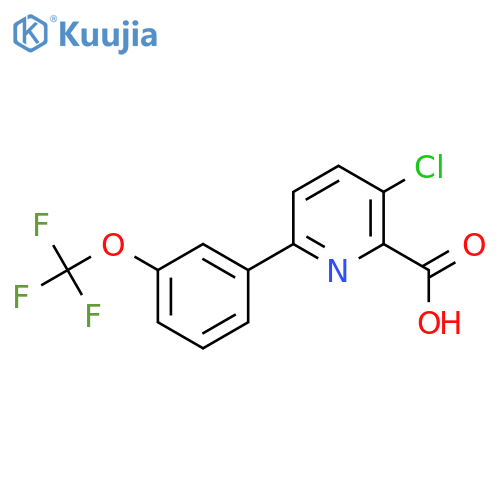Cas no 1261616-49-2 (3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid)

1261616-49-2 structure
商品名:3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid
CAS番号:1261616-49-2
MF:C13H7ClF3NO3
メガワット:317.647793054581
CID:4791231
3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid
-
- インチ: 1S/C13H7ClF3NO3/c14-9-4-5-10(18-11(9)12(19)20)7-2-1-3-8(6-7)21-13(15,16)17/h1-6H,(H,19,20)
- InChIKey: PWJLQYUHTDAXKW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C2C=CC=C(C=2)OC(F)(F)F)=NC=1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 380
- トポロジー分子極性表面積: 59.4
- 疎水性パラメータ計算基準値(XlogP): 4.2
3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013002851-1g |
3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid |
1261616-49-2 | 97% | 1g |
$1475.10 | 2023-09-03 | |
| Alichem | A013002851-250mg |
3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid |
1261616-49-2 | 97% | 250mg |
$504.00 | 2023-09-03 | |
| Alichem | A013002851-500mg |
3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid |
1261616-49-2 | 97% | 500mg |
$782.40 | 2023-09-03 |
3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
1261616-49-2 (3-Chloro-6-(3-(trifluoromethoxy)phenyl)picolinic acid) 関連製品
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
